molecular formula C5H13NOS B554992 L-Methioninol CAS No. 2899-37-8

L-Methioninol

Cat. No. B554992
CAS RN: 2899-37-8
M. Wt: 135.23 g/mol
InChI Key: MIQJGZAEWQQAPN-YFKPBYRVSA-N
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Description

L-Methioninol, also known as L-2-Amino-4-(methylthio)-1-butanol, is a derivative of Methionine . Methionine is an essential amino acid found in protein food sources such as meat and dairy . It is important for many functions in the body, including building new proteins, making DNA, and normal tissue growth and repair .


Synthesis Analysis

This compound can be synthesized from L-Methionine. In one study, L-Methionine was used to strengthen the terminal synthetic module via site-directed mutation of L-Homoserine O-Succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH . This increased L-Methionine production to 1.93 g/L in shake flask fermentation .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it has been used in the determination of L-Methionine using L-Methionine decarboxylase . Moreover, it has been involved in nitrite-triggered cycloaddition reactions between bromides and alkynes/alkenes .

Scientific Research Applications

Enhanced Enantioselectivity in Catalysis L-Methioninol (L-MetOH) has been found to significantly improve the enantioselectivity of lipase-catalyzed hydrolysis reactions. This enhancement in selectivity was observed in the hydrolysis of specific nitrile compounds, showcasing L-MetOH's potential as a valuable additive in enzymatic reactions (Itoh et al., 1991).

Affinity Chromatography Applications In biochemical research, this compound enhances the affinity of adenosine monophosphate (AMP) for methionyl-tRNA synthetase, a key enzyme in protein synthesis. This property has been utilized to develop new methods for purifying methionyl-tRNA synthetase through affinity chromatography, significantly improving purification efficiency (Fayat et al., 1977).

Epigenetic Modification and Diabetes this compound supplementation has been studied for its role in epigenetic modifications related to type 2 diabetes. Research shows that this compound activates certain enzymes and modulates key metabolic pathways, suggesting potential therapeutic applications for metabolic diseases (Navik et al., 2019).

Methionine Production and Biotechnology this compound is studied in the context of methionine production, an essential amino acid with widespread applications in food, feed, and pharmaceutical industries. Studies focus on fermentation processes and genetic modifications to enhance methionine yield from natural and genetically modified organisms (Willke, 2014).

Improving Amino Acid Biosynthesis Research has shown that adding calcium carbonate improves this compound biosynthesis in genetically engineered Escherichia coli, suggesting strategies for optimizing amino acid production through metabolic engineering (Zhou et al., 2020).

Potential Role in Neurodegenerative Diseases A study on the potential role of this compound in Alzheimer's-like neurodegeneration indicates that diets rich in this compound might lead to neurotoxic effects, suggesting its involvement in neurodegenerative processes (Tapia-Rojas et al., 2015).

Bioavailability and Metabolism Studies this compound has been the subject of studies examining its bioavailability and metabolic pathways in animals, contributing to a better understanding of its nutritional role and potential applications in animal feed (Dibner, 2003).

Safety and Hazards

L-Methioninol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended when handling this compound .

Mechanism of Action

Target of Action

L-Methioninol, also known as L-Methionine, is an essential amino acid that plays a crucial role in many body functions . It is a chelating agent for heavy metals and is commonly found as a component in total parenteral nutrition . The primary targets of this compound are the metabolic pathways involved in protein synthesis, including the formation of S-adenosylmethionine (SAMe), L-homocysteine, L-cysteine, taurine, and sulfate .

Mode of Action

It is thought that metabolism of high doses of acetaminophen in the liver leads to decreased levels of hepatic glutathione and increased oxidative stress . This compound is a precursor to L-cysteine , which may have antioxidant activity .

Biochemical Pathways

This compound is involved in the methionine cycle, also known as the one-carbon metabolism pathway . This fundamental biochemical pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

The pharmacokinetics of this compound is complex and involves several factors. A study on a methionine starvation-based anti-cancer drug suggests the development of an integrated pharmacokinetic/pharmacodynamic model for encapsulated methioninase and a mathematical model of tumor growth/regression to determine the kinetics of this compound depletion .

Result of Action

This compound plays a crucial role in protein synthesis as the initiator amino acid . It is also involved in the synthesis of S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular methylation reactions . These methylations play essential roles in regulating gene expression, chromatin structure, and cellular signaling pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, a study found that this compound in a solution containing 0%, 10%, or 20% human serum was detected in 10–200 µM using this compound decarboxylase . This suggests that the concentration of this compound can be influenced by the presence of human serum .

Biochemical Analysis

Biochemical Properties

L-Methioninol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can be determined using this compound decarboxylase (MetDC), an enzyme that plays a crucial role in its biochemical interactions .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can be degraded to less than the detection limit by incubation at 37ºC for 10 min using 2 U of MetDC .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound in solution was degraded using MetDC, indicating a potential mechanism of action .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It may also affect metabolic flux or metabolite levels. For instance, this compound is an intermediate in the L-Methionine metabolism pathway .

properties

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJGZAEWQQAPN-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2899-37-8
Record name L-Methioninol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2899-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methioninol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-2-amino-4-methylthiobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHIONINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EID9XOR958
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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